molecular formula C5H5ClO2 B2629560 2-Chlorocyclobutene-1-carboxylic acid CAS No. 2248413-15-0

2-Chlorocyclobutene-1-carboxylic acid

Cat. No.: B2629560
CAS No.: 2248413-15-0
M. Wt: 132.54
InChI Key: ODHAMWGIQHTSHT-UHFFFAOYSA-N
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Description

2-Chlorocyclobutene-1-carboxylic acid is an organic compound characterized by a four-membered cyclobutene ring with a chlorine atom and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorocyclobutene-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclobutene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclobutene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chlorocyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

2-Chlorocyclobutene-1-carboxylic acid (CAS No. 19418-11-2) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, summarizing relevant research findings, including case studies and data tables.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C5H7ClO2
  • Molecular Weight : 150.56 g/mol
  • Structure : The compound features a cyclobutane ring with a carboxylic acid and a chlorine substituent.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in various fields, including:

  • Anticancer Activity : Some studies indicate that derivatives of chlorocyclobutene compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the disruption of cellular processes, leading to apoptosis in tumor cells .
  • Enzyme Inhibition : Compounds related to chlorocyclobutenes have been studied for their ability to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity plays a crucial role .

Case Studies

  • Cytotoxic Effects Against Tumor Cells
    • A study evaluated the cytotoxicity of chlorocyclobutene derivatives against human tumor cells. Results showed that certain derivatives induced apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents .
  • Enzyme Activity Modulation
    • Research demonstrated that 2-chlorocyclobutene derivatives could inhibit enzymes involved in metabolic pathways relevant to cancer progression. This inhibition was linked to altered signaling pathways that promote cell survival and proliferation .

Data Table: Biological Activities of 2-Chlorocyclobutene Derivatives

Activity TypeObservationsReference
CytotoxicityInduces apoptosis in tumor cells
Enzyme InhibitionInhibits specific metabolic enzymes
Antimicrobial EffectsLimited studies show potential antimicrobial properties

The biological activity of this compound may be attributed to its ability to interact with cellular components, leading to:

  • Disruption of Cell Cycle : Chlorinated compounds can interfere with the normal cell cycle, promoting cell death in rapidly dividing cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress, further contributing to their cytotoxic effects .

Properties

IUPAC Name

2-chlorocyclobutene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c6-4-2-1-3(4)5(7)8/h1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHAMWGIQHTSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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